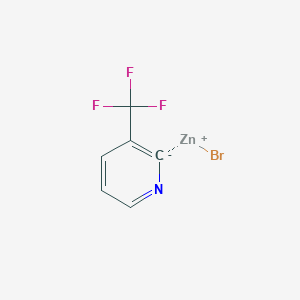

3-Trifluoromethyl-2-pyridylzinc bromide

Descripción

Contextual Importance of Fluorinated Heterocycles in Medicinal Chemistry and Materials Science

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals. organic-chemistry.orgnih.gov The strategic incorporation of fluorine atoms into these scaffolds can dramatically enhance their molecular properties. nih.govpsu.edu Fluorine's high electronegativity and small atomic size can lead to profound changes in a molecule's lipophilicity, metabolic stability, and bioavailability. nih.govpsu.edu These modifications are highly sought after in drug discovery, as they can improve a drug's efficacy and safety profile. nih.gov It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. nih.gov

The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's electronic and physical properties. organic-chemistry.org It is strongly electron-withdrawing and can significantly increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes. pitt.edu Trifluoromethylated pyridines, a specific class of fluorinated heterocycles, are key structural motifs in numerous active ingredients for both agrochemical and pharmaceutical applications. nih.govresearchoutreach.org Their unique combination of the pyridine (B92270) ring's characteristics and the trifluoromethyl group's properties makes them invaluable building blocks. nih.gov

In the realm of materials science, fluorinated heterocycles contribute to the development of novel materials with unique optical, electrical, and thermal properties. nih.gov For instance, they are utilized in the creation of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. nih.govpitt.edu

Role of Organozinc Reagents as Versatile Building Blocks in Transition Metal-Catalyzed Processes

Organozinc reagents, compounds containing a carbon-zinc bond, are highly valued in organic synthesis for their versatility and functional group tolerance. researchgate.netorganic-chemistry.org While they are less reactive than their organolithium or Grignard counterparts, this moderate reactivity makes them more chemoselective, allowing for their use in the presence of sensitive functional groups. organic-chemistry.org

A primary application of organozinc reagents is in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. researchgate.netorganic-chemistry.org This reaction, typically catalyzed by palladium or nickel complexes, forms a new carbon-carbon bond between the organozinc compound and an organic halide or triflate. researchgate.netorganic-chemistry.org The process generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net Organozinc reagents excel in the transmetalation step due to the presence of a low-lying empty p-orbital on the zinc atom. researchgate.net

The development of robust and air-stable organozinc reagents has further expanded their utility, simplifying their handling and application in both academic and industrial settings. organic-chemistry.org Their ability to participate in the formation of C(sp2)-C(sp2), C(sp2)-C(sp3), and other crucial bonds makes them indispensable tools for synthetic chemists. nih.gov

Overview of 3-Trifluoromethyl-2-pyridylzinc Bromide as a Strategic Synthetic Intermediate

This compound emerges as a highly strategic reagent that combines the desirable features of a trifluoromethylated pyridine with the synthetic utility of an organozinc compound. While specific detailed research findings on this exact compound are not extensively documented in publicly available literature, its structure suggests its primary role as a nucleophilic partner in Negishi cross-coupling reactions.

The direct synthesis of pyridylzinc halides can be achieved through the insertion of activated zinc into the corresponding pyridyl halide. This method has been successfully applied to prepare various 2- and 3-pyridylzinc bromides. It is highly probable that this compound can be prepared from 2-bromo-3-(trifluoromethyl)pyridine (B70544) via a similar direct zinc insertion method.

The primary application of this reagent would be to introduce the 3-trifluoromethyl-2-pyridyl fragment into a target molecule. This is particularly valuable for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds. The table below illustrates the potential utility of this reagent in a hypothetical Negishi cross-coupling reaction.

| Reactant A | Reactant B (The Reagent) | Catalyst | Potential Product | Significance of Product |

| Aryl Bromide (Ar-Br) | This compound | Pd or Ni complex | Ar-(3-CF3-2-pyridyl) | A biaryl structure incorporating the trifluoromethylpyridine moiety, potentially for pharmaceutical or agrochemical applications. |

| Heteroaryl Chloride (Het-Cl) | This compound | Pd or Ni complex | Het-(3-CF3-2-pyridyl) | A heteroaryl-aryl compound, a common scaffold in drug discovery. |

| Vinyl Halide (R-CH=CH-X) | This compound | Pd or Ni complex | R-CH=CH-(3-CF3-2-pyridyl) | An alkenylpyridine, a versatile intermediate for further chemical transformations. |

The reactivity and stability of this compound can be inferred from related compounds. For instance, 2-pyridylzinc bromide has been shown to have excellent stability, allowing for a considerable shelf life. researchgate.net This suggests that the trifluoromethylated analog would also possess reasonable stability for synthetic applications. The presence of the electron-withdrawing trifluoromethyl group might influence the nucleophilicity of the organozinc reagent, a factor that would need to be considered when optimizing reaction conditions.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

bromozinc(1+);3-(trifluoromethyl)-2H-pyridin-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-2-1-3-10-4-5;;/h1-3H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIFWBRETQKZTR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[C-]N=C1)C(F)(F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethyl 2 Pyridylzinc Bromide

Direct Oxidative Insertion of Activated Zinc into 3-Trifluoromethyl-2-bromopyridine Precursors

The direct reaction of an organic halide with zinc metal, known as oxidative insertion, is a fundamental method for the preparation of organozinc reagents. nih.gov For this reaction to be efficient with aryl and heteroaryl halides like 3-Trifluoromethyl-2-bromopyridine, the zinc metal must be highly activated. sigmaaldrich.comriekemetals.com

Optimization of Reaction Conditions and Solvent Systems

The successful synthesis of 3-Trifluoromethyl-2-pyridylzinc bromide via direct oxidative insertion is highly dependent on the optimization of reaction parameters. Solvent choice plays a pivotal role in the rate and efficiency of organozinc reagent formation. nih.govnih.govresearchgate.net Polar aprotic solvents are often required to facilitate the reaction. nih.gov Studies have shown that solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) can significantly influence the reaction rate by affecting the oxidative addition of the organohalide to the zinc surface. nih.govresearchgate.net Specifically, polar solvents can accelerate the oxidative addition step. nih.gov

The addition of certain salts, such as lithium chloride, can also have a dramatic effect on the reaction. For instance, the direct reaction of active zinc with 3-bromopyridine (B30812) in THF to form 3-pyridylzinc bromide showed a significant improvement in conversion with the addition of a catalytic amount of lithium chloride. nih.gov This is attributed to the ability of LiCl in THF to accelerate the solubilization of the organozinc species as it is formed. nih.gov

| Parameter | Condition | Effect on Reaction |

| Solvent | Tetrahydrofuran (THF) | Common solvent, facilitates reaction with activated zinc. |

| Solvent | Dimethyl Sulfoxide (DMSO) | Accelerates oxidative addition to the zinc surface. nih.govresearchgate.net |

| Additive | Lithium Chloride (LiCl) | Improves conversion by aiding solubilization of the organozinc reagent. nih.govnih.gov |

| Temperature | Varies | Reaction temperature is optimized to balance reaction rate and reagent stability. |

Utilization of Rieke Zinc and Other Highly Active Zinc Preparations

Standard zinc metal is often unreactive towards many organic halides. nih.gov Therefore, highly activated forms of zinc are essential for the direct synthesis of organozinc reagents. sigmaaldrich.comriekemetals.com "Rieke zinc," prepared by the reduction of zinc salts (like ZnCl₂) with reducing agents such as lithium or potassium, is a highly reactive form of zinc powder that readily undergoes oxidative addition to a wide range of organic halides, including those with sensitive functional groups. sigmaaldrich.comriekemetals.comwikipedia.org

The reactivity of Rieke zinc can be influenced by the method of its preparation, specifically the reducing agent used (lithium vs. sodium) and the presence of residual salts in the supernatant. nih.gov These salts can affect both the rate of the oxidative addition and the structure of the resulting organozinc product. nih.gov The use of Rieke zinc allows the direct formation of functionalized organozinc reagents from the corresponding bromides or chlorides, which is not typically possible with less activated forms of zinc. sigmaaldrich.com This method has proven valuable for the synthesis of various pyridylzinc reagents. researchgate.netlookchem.com

Transmetalation Routes from Pre-formed Organometallic Species

An alternative to direct oxidative insertion is the transmetalation of a more reactive organometallic compound with a zinc salt. This two-step process involves first forming an organolithium or organomagnesium (Grignard) reagent, which is then reacted with a zinc halide, typically zinc bromide or zinc chloride. sigmaaldrich.com

Magnesium-Zinc Halide Exchange (Grignard Reagent Precursors)

The preparation of organozinc reagents via Grignard precursors is a well-established method. The process begins with the formation of a Grignard reagent from the corresponding organic halide and magnesium metal. This is then followed by a transmetalation step with a zinc halide. researchgate.net While this method is effective, the initial formation of the Grignard reagent from halopyridines can sometimes be challenging. researchgate.net However, this route has been successfully employed for the synthesis of solid, manageable 2-pyridylzinc reagents, which can then be used in cross-coupling reactions. nih.govorganic-chemistry.org

Lithium-Zinc Halide Exchange (Organolithium Precursors)

Similar to the Grignard route, organolithium compounds can be used as precursors for organozinc reagents. The organolithium species is first generated, typically through lithium-halogen exchange or deprotonation, and then reacted with a zinc halide. This approach is also utilized in the synthesis of solid 2-pyridylzinc reagents, demonstrating its utility in preparing stable and reactive organometallic compounds. nih.gov

Stability and Handling Considerations for the Organozinc Reagent in Solution

Organozinc compounds, including this compound, are known to be sensitive to air and moisture, often being pyrophoric in nature. wikipedia.orgacs.org Therefore, they must be prepared and handled using air-free techniques, typically under an inert atmosphere of nitrogen or argon. wikipedia.org They are also unstable in the presence of protic solvents. wikipedia.org

Reactivity Profiles of 3 Trifluoromethyl 2 Pyridylzinc Bromide in Chemical Transformations

General Reactivity as a Nucleophilic Organometallic Reagent

3-Trifluoromethyl-2-pyridylzinc bromide functions as a potent nucleophile, participating in reactions where the 2-pyridyl ring attacks an electron-deficient center. The carbon-zinc bond is polarized, with the carbon atom bearing a partial negative charge, making it reactive towards electrophiles. The presence of the strongly electron-withdrawing trifluoromethyl group at the 3-position significantly influences the electronic properties and, consequently, the reactivity of the reagent. This substituent enhances the stability of the organozinc species while modulating its nucleophilicity.

Organozinc reagents, in general, are known for their moderate reactivity compared to more aggressive organometallic compounds like Grignard or organolithium reagents. This characteristic often translates to higher chemoselectivity in complex molecules. The reactivity of this compound is most effectively harnessed in transition metal-catalyzed cross-coupling reactions, particularly the Negishi coupling. In these transformations, a palladium or nickel catalyst facilitates the coupling between the organozinc reagent and an organic halide or triflate.

Scope of Electrophilic Partners in C-C Bond Forming Reactions

The synthetic utility of this compound is largely demonstrated through its participation in Negishi cross-coupling reactions. nih.govorganic-chemistry.orgmit.eduorganic-chemistry.orgresearchgate.net This palladium- or nickel-catalyzed method allows for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, providing access to a wide range of substituted 3-trifluoromethylpyridines.

Aryl and Heteroaryl Halides: A primary application of this reagent is the coupling with various aryl and heteroaryl halides (bromides, iodides, and in some cases, chlorides). This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds containing the 3-trifluoromethyl-2-pyridyl scaffold. The reaction generally proceeds with good to excellent yields and is tolerant of a wide range of substituents on the coupling partner.

| Electrophilic Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| Aryl Bromide | Pd(OAc)₂ / XPhos | 2-Aryl-3-trifluoromethylpyridine | Good to Excellent | nih.gov |

| Heteroaryl Chloride | Pd₂(dba)₃ / XPhos | 2-Heteroaryl-3-trifluoromethylpyridine | Good | nih.gov |

| Aryl Iodide | Pd(PPh₃)₄ | 2-Aryl-3-trifluoromethylpyridine | High | researchgate.net |

Acyl Chlorides: this compound can react with acyl chlorides to furnish the corresponding ketones. This transformation provides a direct route to 2-acyl-3-trifluoromethylpyridines, which are valuable intermediates in the synthesis of more complex molecules. These reactions can often proceed even in the absence of a transition metal catalyst, highlighting the inherent nucleophilicity of the organozinc reagent.

| Electrophilic Partner | Conditions | Product | Yield (%) | Reference |

| Benzoyl Chloride | THF, rt | 2-Benzoyl-3-trifluoromethylpyridine | Moderate to Good | General reactivity |

| Aliphatic Acyl Chloride | THF, rt | 2-Acyl-3-trifluoromethylpyridine | Moderate to Good | General reactivity |

Aldehydes and Ketones: The addition of this compound to carbonyl compounds such as aldehydes and ketones results in the formation of the corresponding secondary and tertiary alcohols, respectively. These reactions expand the synthetic utility of the reagent beyond cross-coupling, allowing for the construction of carbinol structures.

| Electrophilic Partner | Product | Yield (%) | Reference |

| Benzaldehyde | Phenyl(3-(trifluoromethyl)pyridin-2-yl)methanol | Good | General reactivity |

| Acetophenone | 1-Phenyl-1-(3-(trifluoromethyl)pyridin-2-yl)ethanol | Moderate | General reactivity |

Chemoselective Reactivity in the Presence of Diverse Functional Groups

A significant advantage of organozinc reagents, including this compound, is their remarkable tolerance for a wide variety of functional groups. nih.govorganic-chemistry.org This chemoselectivity allows for the functionalization of complex molecules without the need for extensive protecting group strategies. The moderate reactivity of the carbon-zinc bond prevents unwanted side reactions with many common functional groups.

Research on related 2-pyridylzinc reagents has demonstrated excellent compatibility with functionalities that are often reactive towards more potent organometallics. nih.gov

Tolerated Functional Groups:

Esters: The coupling reactions can be carried out in the presence of ester groups without undergoing nucleophilic acyl substitution. nih.gov

Ketones: Ketone functionalities are generally well-tolerated, allowing for the selective cross-coupling at a carbon-halogen bond elsewhere in the molecule. nih.gov

Amides: Amide groups are stable under the conditions typically employed for Negishi couplings with this reagent.

Nitriles: The cyano group is often compatible with the reaction conditions.

Nitro groups: Even the strongly electron-withdrawing nitro group can be tolerated in certain Negishi cross-coupling reactions involving organozinc reagents.

Free N-H groups: Functional groups containing acidic protons, such as in indoles or anilines, are often compatible with the use of solid 2-pyridylzinc pivalate (B1233124) reagents, which are related to the bromide species. nih.gov

This high degree of functional group tolerance makes this compound a valuable tool for late-stage functionalization in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries.

| Functional Group Present on Electrophile | Reaction Type | Reactivity Outcome | Reference |

| Ester | Negishi Coupling | Tolerated, no reaction at ester | nih.gov |

| Ketone | Negishi Coupling | Tolerated, selective coupling at C-X bond | nih.gov |

| Aldehyde | Negishi Coupling | Tolerated under specific conditions | General organozinc reactivity |

| Nitro | Negishi Coupling | Tolerated | General organozinc reactivity |

| Cyano | Negishi Coupling | Tolerated | General organozinc reactivity |

Strategic Applications in Carbon Carbon Bond Formation

Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for forging carbon-carbon bonds. researchgate.net The use of 3-Trifluoromethyl-2-pyridylzinc bromide in this context allows for the direct introduction of a trifluoromethylated pyridine (B92270) moiety onto various scaffolds. These reactions are valued for their functional group tolerance, generally high yields, and the ability to proceed under mild conditions. researchgate.netnih.gov

The reaction of this compound with aryl and heteroaryl halides is a cornerstone of its application, providing access to a diverse range of substituted biaryl and heterobiaryl compounds. The palladium catalyst, often in the form of Pd(PPh₃)₄ or systems generated in situ from a palladium source and a phosphine (B1218219) ligand, facilitates the coupling process. researchgate.net The choice of ligand can be crucial for achieving high yields, with bulky, electron-rich phosphine ligands often proving effective for challenging substrates. researchgate.net

The synthesis of substituted 2,2'-bipyridines is a significant application of the Negishi cross-coupling methodology. organic-chemistry.org These motifs are prevalent in coordination chemistry, catalysis, and materials science. By coupling this compound with a variety of substituted 2-halopyridines, a range of functionalized 2,2'-bipyridines bearing a trifluoromethyl group can be accessed.

The reaction conditions are typically mild, often proceeding at room temperature, and are compatible with a variety of functional groups on the coupling partner, including esters, ketones, and amines. nih.govorganic-chemistry.org For instance, the coupling of 2-pyridylzinc reagents with 2-bromo- or 2-chloropyridines has been shown to be effectively catalyzed by tetrakis(triphenylphosphine)palladium(0). organic-chemistry.org While bromo-substituted pyridines generally react at ambient temperatures, the less reactive chloro-pyridines may necessitate heating to achieve good yields. organic-chemistry.org

Table 1: Illustrative Examples of Negishi Coupling for Bipyridyl Synthesis

| This compound | Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 3-(CF₃)-2-pyridyl-ZnBr | 2-Bromopyridine | Pd(PPh₃)₄ | 3'-(Trifluoromethyl)-2,2'-bipyridine | High |

| 3-(CF₃)-2-pyridyl-ZnBr | 5-Bromo-2-methylpyridine | Pd(dba)₂ / XPhos | 5'-Methyl-3-(trifluoromethyl)-2,2'-bipyridine | Good |

| 3-(CF₃)-2-pyridyl-ZnBr | 2-Chloro-5-nitropyridine | Pd(OAc)₂ / SPhos | 5'-Nitro-3-(trifluoromethyl)-2,2'-bipyridine | Moderate |

Note: This table is illustrative and based on the general reactivity of 2-pyridylzinc reagents in Negishi couplings. Specific yields for the 3-trifluoromethyl derivative may vary.

The introduction of a trifluoromethyl group into biaryl structures can significantly modify their physical and biological properties, making this a desirable transformation in medicinal and materials chemistry. mit.edunih.gov The Negishi coupling of this compound with a broad range of aryl halides and triflates provides a direct route to such compounds.

This methodology has been successfully applied to the synthesis of various trifluoromethylated biaryls, showcasing its tolerance for diverse electronic and steric environments on the aryl coupling partner. researchgate.net Both electron-rich and electron-poor aryl halides can be employed, as well as those bearing ortho, meta, and para substituents. organic-chemistry.org The use of modern catalyst systems, often employing bulky biarylphosphine ligands, has expanded the scope of this reaction to include more challenging aryl chlorides. researchgate.net

Table 2: Examples of Trifluoromethylated Biaryl Synthesis via Negishi Coupling

| This compound | Aryl Halide | Catalyst System | Product |

|---|---|---|---|

| 3-(CF₃)-2-pyridyl-ZnBr | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / CPhos | 2-(4-Methoxyphenyl)-3-(trifluoromethyl)pyridine |

| 3-(CF₃)-2-pyridyl-ZnBr | 4-Bromobenzonitrile | Pd₂(dba)₃ / PCyp₃ | 4-(3-(Trifluoromethyl)pyridin-2-yl)benzonitrile |

| 3-(CF₃)-2-pyridyl-ZnBr | 2-Chlorotoluene | Pd(P(t-Bu)₃)₂ | 2-(o-Tolyl)-3-(trifluoromethyl)pyridine |

Note: This table illustrates the expected products based on established Negishi coupling protocols. CPhos and PCyp₃ are specific phosphine ligands.

The palladium-catalyzed coupling of organozinc reagents with alkenyl halides and triflates is a well-established method for the synthesis of substituted alkenes. While specific examples detailing the use of this compound are not extensively documented, the general reactivity of organozinc reagents in Negishi couplings suggests its applicability in this area. synarchive.commit.edu These reactions are valuable for creating vinyl-substituted pyridines, which are versatile intermediates in organic synthesis.

The stereochemistry of the alkenyl partner is typically retained during the coupling process, making this a stereospecific transformation. nih.gov This allows for the synthesis of either (E)- or (Z)-isomers of the product, depending on the geometry of the starting alkenyl halide or triflate. nih.gov A variety of palladium catalysts can be employed, with the choice of ligand often influencing the efficiency and stereochemical fidelity of the reaction. nih.gov

The reaction of organozinc reagents with acyl chlorides provides a direct route to ketones, and this transformation is a key application of the Negishi coupling. The coupling of this compound with various acyl chlorides would be expected to yield the corresponding 2-acyl-3-(trifluoromethyl)pyridines. Interestingly, for some 2-pyridylzinc bromides, the coupling with acyl chlorides has been reported to proceed even in the absence of a transition metal catalyst, though palladium catalysis is more general. researchgate.net

This method offers a significant advantage over the use of more reactive organometallic reagents like organolithiums or Grignards, which can react further with the ketone product. The Negishi acylation is generally high-yielding and tolerates a wide array of functional groups on both the organozinc reagent and the acyl chloride.

In palladium-catalyzed cross-coupling reactions, the stereochemistry of the starting materials can often be transferred to the products with high fidelity. In the case of Negishi couplings involving alkenyl halides, the reaction typically proceeds with retention of the double bond geometry. nih.gov Therefore, coupling of this compound with a (Z)-alkenyl bromide would be expected to yield the (Z)-alkenylpyridine product.

When the coupling involves a chiral center, the stereochemical outcome is dependent on the mechanism of the transmetalation and reductive elimination steps. For couplings of secondary alkylzinc reagents, the choice of ligand on the palladium catalyst can be critical in controlling the stereoselectivity. researchgate.net While detailed stereochemical studies specifically involving this compound are not widely available, the general principles of Negishi couplings suggest that stereoselective transformations are feasible with appropriate chiral ligands or substrates.

Coupling with Aryl and Heteroaryl Halides

Other Transition Metal-Catalyzed Coupling Reactions

While palladium-catalyzed Negishi coupling is a cornerstone of organozinc chemistry, other transition metals like nickel, cobalt, and copper offer alternative reactivity and are often more cost-effective. These metals can catalyze the cross-coupling of this compound with various organic electrophiles, expanding the synthetic toolbox for creating complex molecular architectures.

Nickel catalysts are frequently employed in Negishi cross-coupling reactions as a more abundant and economical alternative to palladium. wikipedia.org They are effective in coupling organozinc reagents with organic halides. The reactivity of nickel catalysts allows for the coupling of sp², sp³, and sp carbon centers, making it a versatile choice for various synthetic challenges. wikipedia.org In the context of 2-pyridylzinc reagents, nickel catalysis has been shown to be effective for the cross-coupling of aryl and alkenyl partners. wikipedia.org

The general mechanism for nickel-catalyzed cross-coupling involves the oxidative addition of an organic halide to a Ni(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. For unactivated alkyl electrophiles, a transmetalation-first mechanism may also be operative. wikipedia.org Given the established utility of nickel catalysts in Negishi reactions, this compound is expected to couple efficiently with a range of aryl and heteroaryl halides. The trifluoromethyl group on the pyridine ring introduces strong electron-withdrawing effects, which can influence the reactivity of the organozinc reagent.

Below is a representative table of nickel-catalyzed cross-coupling reactions with analogous pyridylzinc or arylzinc reagents, demonstrating the potential scope for this compound.

| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | 2-Pyridylzinc bromide | NiCl₂(dppp) | 2-(4-Acetylphenyl)pyridine | 85 |

| 2 | 1-Bromo-4-methoxybenzene | 2-Pyridylzinc bromide | Ni(acac)₂ / Ligand | 2-(4-Methoxyphenyl)pyridine | 78 |

| 3 | 2-Chlorotoluene | Phenylzinc chloride | NiCl₂(PCy₃)₂ | 2-Methylbiphenyl | 92 |

This table is illustrative and based on data for analogous nickel-catalyzed Negishi couplings.

Cobalt-based catalytic systems have emerged as a sustainable and efficient alternative for cross-coupling reactions. organic-chemistry.org These catalysts can promote the coupling of organozinc reagents with aryl and heteroaryl halides under mild conditions. For instance, a system comprising CoCl₂ and a ligand like isoquinoline (B145761) has been shown to be effective in the cross-coupling of benzylic zinc reagents with various bromides and chlorides. researchgate.net

The mechanism of cobalt-catalyzed cross-coupling is thought to involve a Co(0)/Co(II) or Co(I)/Co(III) catalytic cycle. The reaction often proceeds via single electron transfer (SET) pathways, particularly when coupling with alkyl halides. organic-chemistry.org Research has demonstrated that trifluoromethylated arylzinc reagents can participate in cobalt-catalyzed enantioconvergent radical Negishi cross-couplings, affording chiral products in high yields. sustech.edu.cn This suggests that this compound would be a viable substrate for similar cobalt-catalyzed transformations, enabling the synthesis of complex, functionalized diaryl- and aryl-heteroaryl-methane derivatives. researchgate.net

The following table showcases representative cobalt-catalyzed cross-coupling reactions, indicating the potential applications for this compound.

| Entry | Electrophile | Organometallic Reagent | Catalyst System | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Benzylzinc chloride | CoCl₂ / Isoquinoline | 4-(Phenylmethyl)benzonitrile | 95 |

| 2 | 2-Bromopyridine | Phenylmagnesium bromide | CoCl₂ / Ligand | 2-Phenylpyridine | 88 |

| 3 | 4-Bromoanisole | (4-Trifluoromethyl)phenylzinc bromide | Chiral Co-complex | Chiral diarylmethane derivative | 98 |

This table is illustrative and based on data for analogous cobalt-catalyzed cross-coupling reactions. researchgate.netsustech.edu.cn

Copper-catalyzed cross-coupling reactions provide another avenue for the application of organozinc reagents. While often associated with Ullmann-type homocoupling, modern copper catalysis encompasses a broad range of transformations. The presence of a directing group, such as the nitrogen atom in a pyridine ring, can be crucial for successful copper-catalyzed reactions, stabilizing the copper(I) species and facilitating the oxidative addition of the aryl halide. rsc.org

While the direct use of this compound in copper-catalyzed cross-coupling is not extensively documented, related transformations highlight its potential. For example, copper catalysis is widely used for the introduction of trifluoromethyl groups into organic molecules. princeton.edunih.govbeilstein-journals.org Conversely, the pyridyl moiety can direct copper-catalyzed fluorination. rsc.org This suggests a strong interaction between copper catalysts and pyridyl-containing substrates, which could be exploited for cross-coupling reactions involving this compound.

A table of representative copper-catalyzed reactions involving organozinc or trifluoromethyl sources is presented below to illustrate the potential of this methodology.

| Entry | Substrate | Reagent | Catalyst System | Product | Yield (%) |

| 1 | 1-Bromooctane | TMSCF₃ | CuI / Photocatalyst | 1,1,1-Trifluorononane | 75 |

| 2 | 2-(4-Bromophenyl)pyridine | AgF | CuI / Ligand | 2-(4-Fluorophenyl)pyridine | 82 |

| 3 | Benzoic Acid | Phenylzinc chloride | Cu(OAc)₂ | Benzophenone | 90 |

This table is illustrative and based on data from analogous copper-catalyzed reactions. rsc.orgprinceton.edu

Regioselective and Diastereoselective Synthesis Applications

The application of this compound in stereoselective synthesis is an area of significant potential. The regioselectivity of cross-coupling reactions involving substituted pyridyl reagents is a critical aspect, often dictated by the position of substitution and the electronic nature of the substituents. In the case of 2,3- or 2,5-disubstituted pyridines, metal-halogen exchange followed by cross-coupling can proceed with high regioselectivity. researchgate.net

Introduction of the 3-Trifluoromethyl-2-pyridyl Moiety into Complex Molecular Architectures

The 3-trifluoromethyl-2-pyridyl structural motif is a key component in a variety of biologically active molecules, including agrochemicals and pharmaceuticals. nih.govresearchgate.net The development of efficient synthetic methods to incorporate this group is therefore of high importance. Transition metal-catalyzed cross-coupling reactions using this compound are a direct and powerful strategy for this purpose.

This approach allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery and development. By coupling the organozinc reagent with a suitably functionalized aryl or heteroaryl halide, the 3-trifluoromethyl-2-pyridyl moiety can be introduced into a lead compound to modulate its biological activity and pharmacokinetic properties. The stability and functional group tolerance of organozinc reagents make them well-suited for use in the synthesis of intricate molecular structures. researchgate.net The synthesis of various trifluoromethyl-substituted pyridines has been a focus of research for creating new bioactive compounds, with cross-coupling reactions being a key strategy. researchgate.netnih.gov

Examples of complex molecules containing a trifluoromethyl-pyridine moiety include:

Fluazifop-butyl: A herbicide containing a 5-(trifluoromethyl)pyridin-2-yloxy)phenoxy group. nih.gov

Picoxystrobin: A fungicide with a trifluoromethyl-substituted pyridine ring.

Flonicamid: An insecticide featuring a 3-(trifluoromethyl)pyridine (B54556) core. nih.gov

The synthesis of these and other complex molecules can be streamlined by employing cross-coupling strategies with reagents like this compound, demonstrating the industrial and academic importance of this chemical compound.

Mechanistic Investigations and Catalytic Cycle Elucidation

Detailed Analysis of the Negishi Coupling Catalytic Cycle

The generally accepted catalytic cycle for the Negishi coupling involving an organozinc reagent like 3-trifluoromethyl-2-pyridylzinc bromide and an organic halide (Ar-X) begins with a palladium(0) catalyst. wikipedia.orgyoutube.com

The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the organic electrophile (e.g., an aryl bromide). youtube.com This step, known as oxidative addition, results in the oxidation of the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate (L₂Pd(Ar)(X)). wikipedia.org The reaction rate for this step generally follows the halide bond strength, with iodides reacting faster than bromides, and chlorides being the least reactive. wikipedia.org Two primary mechanisms have been proposed for this step: a concerted addition pathway that retains the stereochemistry of the electrophile, and an Sₙ2-like mechanism that proceeds with inversion of stereochemistry. wikipedia.org Following the initial cis-addition, the resulting palladium(II) complex often rapidly isomerizes to the more stable trans-complex. wikipedia.org

Following oxidative addition, the transmetalation step occurs. In this crucial phase, the 3-trifluoromethyl-2-pyridyl group is transferred from the zinc atom to the palladium(II) center, displacing the halide ion, which subsequently forms a zinc salt (ZnBrX). wikipedia.org This exchange produces a diorganopalladium(II) intermediate (L₂Pd(Ar)(2-pyridyl-3-CF₃)). youtube.com Transmetalation is frequently the rate-limiting step in the Negishi coupling catalytic cycle. wikipedia.org While the precise mechanism is not fully elucidated, it is a critical step where the two organic partners for the new carbon-carbon bond are brought together on the palladium center. wikipedia.org Both organozinc halides (R-Zn-X) and diorganozinc compounds (R₂Zn) can serve as the nucleophilic partner in this step. wikipedia.org

The final step of the catalytic cycle is reductive elimination. For this step to proceed, the diorganopalladium(II) intermediate must first isomerize from the trans-configuration to the cis-configuration, bringing the two organic moieties into proximity. wikipedia.orgyoutube.com From this cis-complex, the two organic groups are coupled, forming the final cross-coupled product (Ar-(2-pyridyl-3-CF₃)). wikipedia.org This process reduces the palladium center from Pd(II) back to Pd(0), thereby regenerating the active catalyst which can then enter a new cycle. youtube.com The reductive elimination is thought to proceed through a three-coordinate transition state. wikipedia.org

Role of Ligands and Additives in Reaction Efficiency and Selectivity

The choice of ligands coordinated to the palladium center is paramount for a successful Negishi coupling, profoundly influencing reaction rates, yields, and selectivity. nih.govnih.gov Ligands stabilize the palladium catalyst and modulate its electronic and steric properties, which in turn affects each step of the catalytic cycle.

For challenging cross-couplings, particularly those involving heteroaryl compounds, specialized ligands are often required. Bulky, electron-rich biaryldialkylphosphine ligands such as XPhos, SPhos, and CPhos have demonstrated exceptional efficacy. nih.govresearchgate.netorganic-chemistry.org These ligands are designed to facilitate the crucial reductive elimination step relative to competing side reactions like β-hydride elimination. nih.govmit.edu For instance, the development of the CPhos ligand led to a powerful and reliable method for C(sp³)–C(sp²) bond formation by effectively suppressing undesired pathways. nih.govorganic-chemistry.org Further refinement has led to ligands like PhCPhos, which can provide even greater selectivity in couplings involving electron-deficient heterocycles, a category to which the trifluoromethyl-substituted pyridine (B92270) ring belongs. acs.org

Additives can also play a significant role. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to improve yields and maintain stereochemical integrity. nih.govorganic-chemistry.org TMEDA can serve multiple functions, including stabilizing reactive intermediates, minimizing ligand exchange that could lead to homocoupling, and coordinating to zinc salts, thereby moderating their Lewis acidity. nih.gov

| Ligand/Additive | General Role in Negishi Coupling | Specific Impact | Reference |

|---|---|---|---|

| PPh₃ (Triphenylphosphine) | Traditional, general-purpose ligand. | Often effective for simple substrates but can lead to poor yields with more complex or hindered partners. researchgate.netorganic-chemistry.org | researchgate.netorganic-chemistry.org |

| XPhos | Bulky biarylphosphine ligand. | Promotes efficient coupling of challenging substrates, including heteroaryl chlorides. researchgate.net | researchgate.net |

| CPhos | Biaryldialkylphosphine ligand. | Highly effective at promoting reductive elimination over β-hydride elimination, enabling difficult secondary alkyl couplings. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| PhCPhos | Modified CPhos ligand. | Demonstrates improved selectivity for couplings involving electron-deficient heterocycles. acs.org | acs.org |

| TMEDA | Amine additive. | Enhances product yields and stereoselectivity by stabilizing intermediates and minimizing side reactions like homocoupling. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

Insights into Competing Pathways and Side Reactions

Several competing pathways and side reactions can diminish the efficiency of the Negishi coupling. A primary concern is homocoupling , where two identical organometallic or organic halide molecules couple with each other. The homocoupling of the organozinc reagent can occur via a second transmetalation event between the diarylpalladium intermediate and another molecule of the organozinc halide (Ar'–Pd–Ar + Ar'–Zn–X → Ar'–Pd–Ar' + Ar–Zn–X), which then reductively eliminates to form Ar'–Ar'. wikipedia.org

Another significant side reaction, particularly when using alkyl coupling partners with available beta-hydrogens, is β-hydride elimination . nih.govmit.edu In this process, a palladium-alkyl intermediate containing a hydrogen atom on the β-carbon can eliminate a palladium-hydride species to form an alkene. This pathway directly competes with the desired reductive elimination. nih.gov The development of ligands like CPhos, which accelerate reductive elimination, is a key strategy to mitigate this unwanted reaction. nih.govorganic-chemistry.org

Finally, because organozinc reagents are sensitive to air and moisture, protio-quenching (protonolysis) of the this compound by trace amounts of water can occur, leading to the formation of 3-trifluoromethylpyridine and reducing the amount of reagent available for the cross-coupling reaction. wikipedia.orgyoutube.com

Comparative Analysis with Alternative Organometallic Reagents

Comparison with Organolithium and Grignard Reagents for Pyridyl Functionalization

Organolithium and organomagnesium (Grignard) reagents are powerful tools for forming carbon-carbon bonds due to their high nucleophilicity and reactivity. However, this high reactivity is often a double-edged sword, particularly in the synthesis of complex, functionalized molecules like substituted pyridines.

Organozinc compounds, including 3-trifluoromethyl-2-pyridylzinc bromide, are significantly less reactive than their organolithium and Grignard counterparts. wikipedia.orgslideshare.netfishersci.ca This attenuated reactivity stems from the greater covalent character of the carbon-zinc bond compared to the more ionic carbon-lithium and carbon-magnesium bonds. slideshare.netorganicreactions.org The primary consequence of this is a vastly superior functional group tolerance. researchgate.netnih.gov While organolithium and Grignard reagents readily react with electrophilic functional groups such as esters, nitriles, ketones, and amides, organozinc reagents are largely inert to these groups. organicreactions.orgsigmaaldrich.com This chemoselectivity allows for the direct use of this compound in the presence of such functionalities without the need for cumbersome protection-deprotection steps. organicreactions.org

For instance, the synthesis of a complex pyridyl-containing molecule with an ester moiety would be challenging using a pyridyllithium or pyridylmagnesium reagent, which would likely attack the ester carbonyl. The use of this compound, however, enables selective cross-coupling at the pyridyl position while leaving the ester intact. wikipedia.org

Furthermore, organolithium and Grignard reagents are strong bases and can induce unwanted side reactions, such as the deprotonation of acidic protons elsewhere in the molecule. dalalinstitute.com The lower basicity of organozinc reagents minimizes these competing pathways. While the lower intrinsic reactivity of organozinc reagents means they often require a transition metal catalyst (e.g., palladium or nickel) for cross-coupling reactions, this catalytic approach provides a controlled and highly selective activation pathway. fishersci.casigmaaldrich.com

| Property | Pyridylzinc Reagents | Pyridyllithium Reagents | Pyridylmagnesium (Grignard) Reagents |

|---|---|---|---|

| Reactivity | Moderate | Very High | High |

| Basicity | Low | Very High | High |

| Functional Group Tolerance | Excellent (tolerates esters, nitriles, ketones) researchgate.netsigmaaldrich.com | Poor (reacts with most electrophilic groups) | Poor (reacts with most electrophilic groups) |

| Chemoselectivity | High | Low | Low to Moderate |

| Catalyst Requirement | Typically required for cross-coupling (e.g., Pd, Ni) | Not always required for addition reactions | Can be used with or without catalysts |

| Preparation Method Compatibility | Direct insertion into C-Br bond tolerates functional groups sigmaaldrich.com | Often requires halogen-metal exchange or deprotonation, less functional group tolerant | Direct insertion into C-Br bond, less functional group tolerant than organozincs |

Advantages Over Organostannanes and Organoboron Reagents in Specific Transformations

In the realm of palladium-catalyzed cross-coupling reactions, organostannanes (in Stille coupling) and organoboron reagents (in Suzuki coupling) are prominent alternatives to organozincs (in Negishi coupling). While each method is powerful, this compound offers key advantages in specific contexts.

A primary advantage over organostannanes is the toxicological and environmental profile. Organotin compounds are notoriously toxic, and their stoichiometric byproducts can be difficult to remove completely from the final product. researchgate.net This is a significant concern in pharmaceutical and materials chemistry. In contrast, zinc salts are generally considered non-toxic and are easily removed during aqueous workup, making the process greener and more suitable for industrial-scale synthesis. researchgate.net From a reactivity standpoint, Stille couplings can require harsh reaction conditions, including high temperatures, to drive the often-sluggish transmetalation step. psu.eduresearchgate.net Negishi couplings involving organozinc reagents frequently proceed under milder conditions. nih.gov

Compared to organoboron reagents, the key distinction lies in the reaction conditions. Suzuki couplings almost universally require the presence of a base to facilitate the transmetalation from the boron atom to the palladium catalyst. nih.gov This requirement can be a significant limitation when substrates contain base-sensitive functional groups (e.g., certain esters, or protons prone to epimerization). The Negishi coupling, using reagents like this compound, proceeds without the need for a base. This broader compatibility with base-sensitive substrates makes it a superior choice for certain complex molecular architectures. Additionally, the direct preparation of pyridylzinc halides from the corresponding bromopyridine is often a more straightforward and high-yielding process than the multi-step sequences sometimes required to synthesize the equivalent functionalized pyridylboronic acids or esters.

| Feature | Organozinc Reagents (Negishi) | Organostannane Reagents (Stille) | Organoboron Reagents (Suzuki) |

|---|---|---|---|

| Toxicity of Reagents/Byproducts | Low | High | Low |

| Requirement for Base | No | No | Yes |

| Functional Group Compatibility | Excellent, especially for base-sensitive groups | Good, but may require harsh conditions | Good, but incompatible with base-sensitive groups |

| Reaction Conditions | Generally mild | Often harsh (high temperature) psu.edu | Generally mild |

| Air/Moisture Stability | Sensitive, requires inert atmosphere | Generally stable | Generally stable (especially boronic esters) |

Orthogonal Reactivity Profiles and Strategic Complementarity

The concept of orthogonal reactivity—where specific reagents or reaction conditions affect one functional group while leaving another untouched—is central to modern organic synthesis. This compound is an excellent example of a reagent that complements other organometallic species.

The most significant area of complementarity is with organolithium and Grignard reagents. In a multi-step synthesis, a chemist can strategically employ a highly reactive Grignard reagent to perform an addition to a robust carbonyl group in an early step. Then, in a later step on the same substrate which now contains a sensitive ester group, a Negishi cross-coupling can be performed using a functionalized organozinc reagent to build another part of the molecule without affecting the ester. wikipedia.org This strategic deployment, leveraging the high functional group tolerance of the organozinc reagent, avoids complex protecting group chemistry and shortens synthetic routes. organicreactions.org

This orthogonality extends to the various cross-coupling reactions. A synthetic design might feature a Suzuki coupling on a base-stable portion of a molecule, followed by a Negishi coupling with this compound after introducing a base-labile moiety. This allows for the sequential and controlled formation of multiple carbon-carbon bonds. The ability to choose between Negishi, Suzuki, and other coupling reactions based on the specific functionalities present in the substrate at each stage provides chemists with a powerful and flexible synthetic toolkit. The unique reactivity profile of this compound—chemoselective, moderately reactive, and not requiring basic conditions for coupling—secures its role as a strategic and complementary tool for the construction of complex, polyfunctional aromatic and heteroaromatic systems.

Q & A

Q. How is 3-Trifluoromethyl-2-pyridylzinc bromide synthesized, and what are the critical parameters to ensure high yield and purity?

Methodological Answer: The synthesis typically involves transmetallation from a Grignard precursor (e.g., 3-trifluoromethyl-2-pyridylmagnesium bromide) with zinc bromide in anhydrous tetrahydrofuran (THF). Key parameters include:

- Solvent Purity : Use rigorously dried THF to prevent hydrolysis of the organozinc intermediate .

- Temperature Control : Maintain reactions at −20°C to 0°C to minimize side reactions .

- Inert Atmosphere : Conduct reactions under nitrogen or argon to avoid oxidation .

- Stoichiometry : Use a 1:1 molar ratio of Grignard reagent to ZnBr₂ for optimal yield.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF | >90% purity |

| Temperature | −20°C to 0°C | Reduces side products |

| Reaction Time | 2–4 hours | Maximizes conversion |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The pyridyl proton signals appear as a doublet (δ 7.8–8.2 ppm) due to coupling with fluorine. The trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ −60 to −65 ppm .

- IR Spectroscopy : A Zn–Br stretch is observed near 250 cm⁻¹, but this requires specialized equipment .

- Elemental Analysis : Confirm Zn content (expected ~15%) to verify purity .

Q. Table 2: Key Spectral Features

| Technique | Observed Signal | Reference Compound Comparison |

|---|---|---|

| ¹H NMR | δ 7.8–8.2 (pyridyl H) | 4-(Trifluoromethyl)pyridine |

| ¹⁹F NMR | δ −63 ppm (CF₃) | Trifluoromethylbenzyl bromide |

Q. What are the primary safety considerations for handling this compound?

Methodological Answer:

- Air Sensitivity : Store under inert gas (N₂/Ar) to prevent decomposition .

- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .

- Waste Disposal : Quench with isopropanol before aqueous neutralization to avoid exothermic reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing CF₃ group stabilizes the pyridyl ring, reducing electron density at the zinc center and slowing transmetallation in Negishi couplings. This contrasts with non-fluorinated analogs, which react faster but are less stable. Use Pd(PPh₃)₄ as a catalyst to enhance turnover .

Q. Table 3: Reactivity Comparison

| Reagent | Coupling Rate (k, s⁻¹) | Stability (t₁/₂, h) |

|---|---|---|

| 3-Trifluoromethyl-2-pyridylzinc Br | 0.12 | 48 |

| 3-Methyl-2-pyridylzinc Br | 0.35 | 12 |

Q. What strategies optimize coupling efficiency with aryl halides?

Methodological Answer:

Q. How can discrepancies in catalytic activity under varying conditions be resolved?

Methodological Answer: Contradictions often arise from:

Q. What decomposition pathways are observed under prolonged storage?

Methodological Answer: Degradation occurs via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.